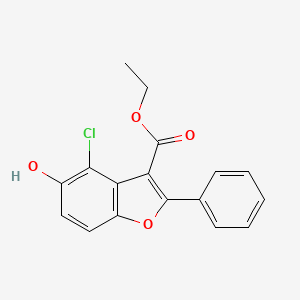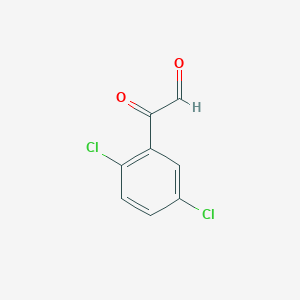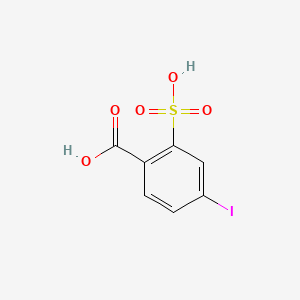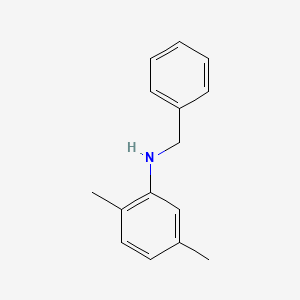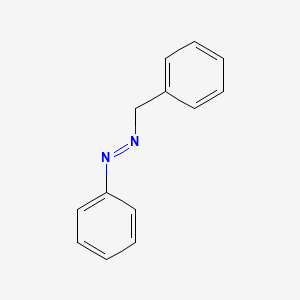
(E)-1-Benzyl-2-phenyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Benzyl-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a benzyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Benzyl-2-phenyldiazene typically involves the reaction of benzylamine with nitrous acid, followed by a coupling reaction with a phenyl group. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(E)-1-Benzyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: Reduction reactions typically yield amines.
Substitution: The diazene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted diazene derivatives.
科学的研究の応用
(E)-1-Benzyl-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-1-Benzyl-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
Azobenzene: Similar in structure but lacks the benzyl group.
Benzylideneaniline: Contains a similar diazene group but with different substituents.
Uniqueness
(E)-1-Benzyl-2-phenyldiazene is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
4406-67-1 |
|---|---|
分子式 |
C13H12N2 |
分子量 |
196.25 g/mol |
IUPAC名 |
benzyl(phenyl)diazene |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-10H,11H2 |
InChIキー |
OFPLKXJFHUIDJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


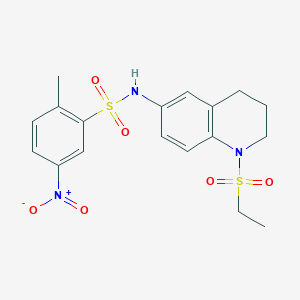


![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)
![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)
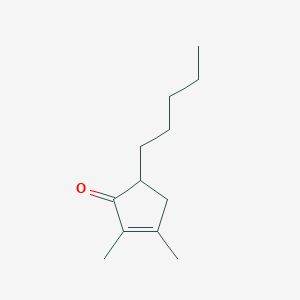
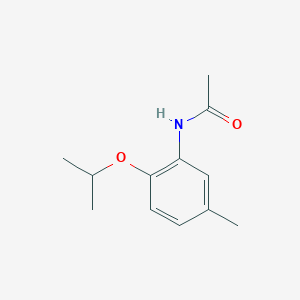
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
